Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride
Description
Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate hydrochloride is a bicyclic organic compound combining fused furan and pyrrole rings. Its molecular formula is C₆H₁₂ClNO₂, with a molecular weight of 165.62 g/mol . The stereochemistry (3aS,5S,6aS) indicates a rigid, conformationally constrained structure, which is critical for interactions in biological systems. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The compound is synthesized via stereoselective cyclization and subsequent esterification, as inferred from related pyrrolidine derivatives .
Properties
IUPAC Name |
methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-7-5(9-6)2-3-12-7;/h5-7,9H,2-4H2,1H3;1H/t5-,6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVXLDOIWRCFL-MKXDVQRUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(N1)CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2[C@@H](N1)CCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate; hydrochloride (CAS Number: 2247106-52-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 207.65 g/mol
- Structure : The compound features a furo-pyrrole backbone which is known for various biological activities.
Biological Activity
The biological activity of this compound has been explored in several studies. Key findings include:
Antimicrobial Activity
Research indicates that derivatives of furo-pyrrole compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that similar compounds possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The furo-pyrrole structure has been linked to anticancer activity:
- A case study showed that related compounds inhibited the proliferation of cancer cells in vitro. Specifically, they targeted pathways involved in cell cycle regulation and apoptosis .
Neuroprotective Effects
Emerging data suggest that this compound may have neuroprotective properties:
- In animal models, it has been shown to reduce oxidative stress and inflammation in neuronal tissues . This could be beneficial for conditions such as Alzheimer's disease.
The exact mechanism by which methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate exerts its effects is still under investigation. However, it is hypothesized to interact with specific receptors involved in neurotransmission and cellular signaling pathways.
Case Studies
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Features a fused furo[3,2-b]pyrrole system with a methyl ester at position 5 and a hydrochloride counterion.
- Compound 3s (): A pyrano[2,3-c]pyrazole derivative with chlorophenyl and methoxyphenyl substituents. The pyranopyrazole core lacks the fused furan ring, reducing conformational rigidity compared to the target compound.
- Compound 6g () : A pyrrolo[3,4-c]pyrazol-3-yl pyrazole with bromophenyl and phenyl groups. The larger tricyclic system introduces steric bulk and electronic effects distinct from the furopyrrole scaffold .
- (3aS,6aS)-5-(Trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole () : Shares a pyrrolo-pyrrole core but substitutes the methyl ester with a trifluoroacetyl group, enhancing electron-withdrawing properties and altering reactivity .
Substituent Effects
- The target compound’s methyl ester group provides moderate polarity, balancing lipophilicity and solubility. In contrast, sulfonyl (e.g., 5-(3-methylbenzenesulfonyl) in ) or trifluoroacetyl () substituents increase electron deficiency, affecting hydrogen bonding and metabolic stability .
- Chlorophenyl groups in compounds like 3h () enhance lipophilicity but reduce aqueous solubility compared to the target’s hydrochloride salt .
Physicochemical Properties
Preparation Methods
Solvent and Temperature Effects
- Dimethyl sulfoxide (DMSO) at 110°C facilitates high-yield cyclizations, as demonstrated in the synthesis of related hexahydrofuropyrrole derivatives (76.3% yield).
- Polar aprotic solvents like DMF accelerate N-alkylation under phase-transfer conditions, reducing reaction times from 20 hours to 6 hours.
Catalytic Approaches
- Microwave irradiation has been employed to reduce reaction times for formylation and esterification steps, achieving 70% yields in minutes instead of hours.
Analytical Characterization
Critical data for verifying the structure and purity of the compound include:
- ¹H NMR : A singlet at δ 3.31 ppm for the methyl ester group, with aromatic protons appearing as multiplets between δ 7.26–8.17 ppm.
- ¹³C NMR : Carbonyl signals at δ 178.9 ppm (ester) and δ 162.7 ppm (furan oxygen).
- Melting Point : 120°C for the free base, increasing to 154–156°C after hydrochloride salt formation.
Challenges and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing Methyl (3aS,5S,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylate;hydrochloride, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step routes starting with functionalized pyrrolidine or furan precursors. Key steps include cyclization to form the fused furo-pyrrole framework and stereoselective carboxylation. For example, analogous compounds are synthesized via nucleophilic substitution, ring-closing metathesis, or acid-catalyzed cyclization . Optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates), pH (neutral to mildly acidic), and solvent systems (e.g., THF or dichloromethane). Catalytic methods, such as palladium-mediated coupling, may enhance regioselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR and 2D-COSY/HMBC spectra verify stereochemistry and connectivity, particularly for the fused furo-pyrrole system.
- X-ray Crystallography: Resolves absolute configuration and confirms spatial arrangement of substituents .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
- HPLC/UPLC with UV/ELSD Detection: Quantifies purity (>98% for biological assays) and identifies degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation: Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation risks (analogous to H-statements in ).
- Waste Disposal: Follow OSHA/COSHH guidelines for halogenated organic salts.
- First Aid: Immediate flushing with water for eye/skin exposure and medical evaluation for inhalation .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics or DFT) elucidate the compound’s reactivity or biological interactions?
- Density Functional Theory (DFT): Predicts electron distribution, nucleophilic/electrophilic sites, and stability of intermediates.
- Molecular Dynamics (MD): Simulates ligand-receptor binding kinetics, particularly for enzyme inhibition studies (e.g., protease or kinase targets).
- QSAR Models: Correlate structural features (e.g., fused ring strain, substituent electronegativity) with observed bioactivity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay Validation: Cross-test in orthogonal assays (e.g., cell-free vs. cell-based systems) to rule out false positives/negatives.
- Solubility Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug derivatives to address discrepancies caused by poor aqueous solubility.
- Metabolic Stability Screening: Liver microsome assays identify rapid degradation pathways that may skew in vitro vs. in vivo results .
Q. How does stereochemical integrity impact the compound’s pharmacological profile, and what methods ensure enantiomeric purity?
- Chiral Chromatography: Utilize polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD): Monitors optical activity during synthesis and storage.
- Biological Relevance: Stereospecific interactions (e.g., with G-protein-coupled receptors) often enhance potency or selectivity. Impure enantiomers may antagonize intended effects .
Q. What advanced techniques characterize the compound’s stability under varying pH, temperature, and light conditions?
- Forced Degradation Studies: Expose to 40–80°C (thermal stress), UV light (photolysis), and pH 1–13 (hydrolysis) to identify degradation pathways.
- LC-MS/MS: Tracks degradation products (e.g., demethylation or ring-opening).
- Accelerated Aging: Predicts shelf-life using Arrhenius kinetics under controlled humidity .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Solvent Selection: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Catalytic Methods: Use immobilized enzymes or recyclable metal catalysts (e.g., Pd/C) to reduce waste.
- Flow Chemistry: Minimizes reaction volumes and enhances heat transfer for exothermic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
